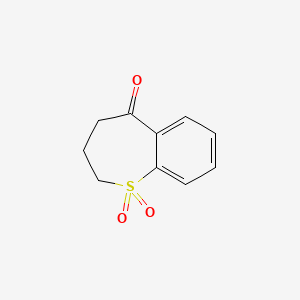

3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

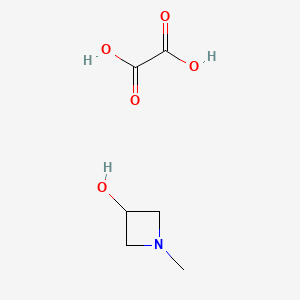

3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide (also known as DBTD) is an organic compound belonging to the class of thiepin derivatives. It is a colorless and crystalline solid with a molecular weight of 176.21 g/mol. DBTD has a variety of applications in both scientific research and industrial fields. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Anticancer Research

This compound has been explored for its potential in anticancer therapy. Derivatives of 2,3,4,5-Tetrahydro-1lambda6-benzothiepine-1,1,5-trione have shown promising results in inhibiting the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of alkyl or aralkyl and a sulfonyl group to the core structure has enhanced its antiproliferative activity, making it a valuable candidate for further development in cancer treatment.

Neuropharmacology

In the field of neuropharmacology, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities . The studies involve testing the compounds’ efficacy in preventing seizures in animal models, which could lead to the development of new treatments for epilepsy and other seizure-related disorders.

Anti-Implantation Activity

The compound’s derivatives have been investigated for their anti-implantation effects. In studies involving mature female Sprague-Dawley rats, certain derivatives showed potential as novel anti-implantation agents, which could be significant for reproductive health research .

Synthetic Chemistry

In synthetic chemistry, the compound serves as a precursor for various synthetic routes. It has been used in the synthesis of opioid substructures and other complex organic molecules, showcasing its versatility as a building block in chemical synthesis .

Medicinal Chemistry

Within medicinal chemistry, the compound’s derivatives are studied for their biological activities. These activities include binding to specific receptors or enzymes, which can lead to the discovery of new drugs with targeted therapeutic effects .

Material Science

The compound’s derivatives have potential applications in material science, particularly in the formation of metal complexes. These complexes can have unique properties useful for various industrial applications, such as catalysis or as components in electronic devices .

Pharmacophore Development

The structure of 2,3,4,5-Tetrahydro-1lambda6-benzothiepine-1,1,5-trione is considered a pharmacophore in drug design. By modifying its structure, researchers can create new compounds that may interact with biological targets in a desired manner, leading to the development of new therapeutic agents .

Chemical Safety and Handling

Lastly, the compound’s safety profile and handling precautions are essential for laboratory and industrial use. Its physical and chemical properties, such as melting point and reactivity, are well-documented to ensure safe storage and use in research settings .

Propriétés

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJFARZPXSHTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2S(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B2993058.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2993062.png)

![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)

![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)